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molecular formula C5H10N2 B8291641 1-Methyl-2-pyrrolidinimine CAS No. 7544-76-5

1-Methyl-2-pyrrolidinimine

Cat. No. B8291641
M. Wt: 98.15 g/mol
InChI Key: KGVDKNYFTLFECV-UHFFFAOYSA-N
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Patent
US03998958

Procedure details

Conversion of the hydrochloride salt of 2-imino-1-methylpyrrolidine (6.73 g.; 0.05 mole) to the free base (4.9 g. assuming 100% conversion) is carried out in the usual manner. After drying over K2CO3, the benzene layer is stirred, and 6.66 g. (0.05 mole) of m-tolylisocyanate is added (solid forms). The reaction mixture is stirred at room temperature overnight. The solid is collected, m.p. = 148°-149° C. The benzene filtrate, after removal of solvent, yields a further crop of solid material, m.p. 137°-142° C. Recrystallizations of the combined solids from acetone gives the pure product, 1-m-methylphenyl-3-(1-methyl-2-pyrrolidylidene)urea, m.p. = 149°-151° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[C:8]1([CH3:17])[CH:13]=[CH:12][CH:11]=[C:10]([N:14]=[C:15]=[O:16])[CH:9]=1>>[CH3:17][C:8]1[CH:9]=[C:10]([NH:14][C:15]([N:1]=[C:2]2[CH2:6][CH2:5][CH2:4][N:3]2[CH3:7])=[O:16])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.73 g
Type
reactant
Smiles
N=C1N(CCC1)C
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the benzene layer is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over K2CO3
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
The benzene filtrate, after removal of solvent
CUSTOM
Type
CUSTOM
Details
yields a further crop of solid material, m.p. 137°-142° C
CUSTOM
Type
CUSTOM
Details
Recrystallizations of the combined solids from acetone

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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